molecular formula C9H6BF3KN B1592984 Potassium trifluoro(isoquinolin-4-yl)borate CAS No. 1111733-07-3

Potassium trifluoro(isoquinolin-4-yl)borate

Cat. No. B1592984
M. Wt: 235.06 g/mol
InChI Key: QEIOJGBGINOBGG-UHFFFAOYSA-N
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Description



  • Potassium trifluoro(isoquinolin-4-yl)borate is a chemical compound with the formula KBF<sub>3</sub>C<sub>9</sub>H<sub>6</sub>N .

  • It belongs to the class of organoboron compounds and contains a trifluoroborate group attached to an isoquinoline ring.

  • The compound is a white solid and is moisture- and air-stable .





  • Synthesis Analysis



    • The synthesis of potassium trifluoro(isoquinolin-4-yl)borate involves the reaction of an appropriate isoquinoline derivative with potassium trifluoroborate .

    • Detailed synthetic methods can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure consists of a trifluoroborate group attached to the isoquinoline ring .

    • The boron atom forms a bond with the isoquinoline nitrogen , resulting in a stable compound.





  • Chemical Reactions Analysis



    • Potassium trifluoro(isoquinolin-4-yl)borate serves as a versatile boron source in cross-coupling reactions .

    • It can participate in Suzuki–Miyaura-type reactions and other C–C bond-forming processes.





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 251-256°C .

    • Solubility : Soluble in organic solvents.

    • Stability : Moisture- and air-stable.




  • Scientific Research Applications

    Catalysis and Synthesis

    Potassium trifluoro(organo)borates, including those related to isoquinolin-4-yl motifs, have emerged as versatile reagents in organic synthesis. These compounds serve as alternatives to traditional organoboron reagents due to their enhanced reactivity and stability. They are used in various reactions, including transmetallation reactions with transition metals, showcasing more reactivity than boronic acids or esters. This highlights their importance in constructing complex organic molecules efficiently (Darses & Genêt, 2003).

    Fluorescent Materials

    The synthesis of fluorescent organoboron complexes involving isoquinoline derivatives complexed with boron trifluoride has been reported. These compounds exhibit high emissivity in the solid state, demonstrating potential applications in optoelectronic devices and sensors. The study of their electronic properties through spectroscopic methods provides insights into their potential as functional materials (Balijapalli & Kulathu Iyer, 2015).

    Pharmaceutical Chemistry

    In pharmaceutical chemistry, the role of potassium trifluoro(isoquinolin-4-yl)borate and related borates extends to facilitating the synthesis of complex molecules. For example, potassium vinyltrifluoroborate has been used for Rh(III)-catalyzed annulations, generating boron-containing building blocks. These compounds can be further derivatized, retaining the boron substituent for additional chemical transformations, showcasing the versatility of these reagents in drug discovery and development (Presset et al., 2013).

    Material Science

    In material science, the interaction and structural modification of organoboron compounds with metal ions have been studied. The research on potassium-doped tris-(8-hydroxyquinoline) aluminum (Alq3) and its interaction with potassium, using vibrational spectroscopy, provides valuable insights into the structural behavior of these complexes upon doping. This has implications for the design and optimization of organic light-emitting diodes (OLEDs) and other electronic devices (Sakurai et al., 2004).

    Safety And Hazards



    • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

    • Handle with appropriate protective equipment and avoid breathing dust.




  • Future Directions



    • Further research could explore its applications in catalysis , organic synthesis , and medicinal chemistry .




    properties

    IUPAC Name

    potassium;trifluoro(isoquinolin-4-yl)boranuide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H6BF3N.K/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9;/h1-6H;/q-1;+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QEIOJGBGINOBGG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    [B-](C1=CN=CC2=CC=CC=C12)(F)(F)F.[K+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H6BF3KN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40635693
    Record name Potassium trifluoro(isoquinolin-4-yl)borate(1-)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40635693
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    235.06 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Potassium trifluoro(isoquinolin-4-yl)borate

    CAS RN

    1111733-07-3
    Record name Potassium trifluoro(isoquinolin-4-yl)borate(1-)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40635693
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name POTASSIUM 4-ISOQUINOLINETRIFLUOROBORATE
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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